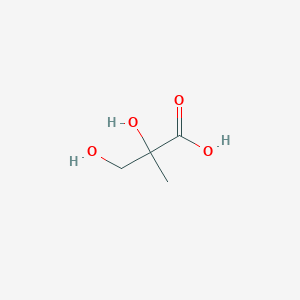

Acide 2,3-dihydroxy-2-méthylpropanoïque

Vue d'ensemble

Description

Synthesis Analysis The synthesis of compounds related to 2,3-dihydroxy-2-methylpropanoic acid often involves green, eco-sustainable processes or enantioselective methods. For instance, 3-hydroxypropanoic acid, a structurally related compound, is synthesized through eco-sustainable processes highlighting the potential of catalytic chemical methods (C. Pina, E. Falletta, M. Rossi, 2011). Enantioselective synthesis methods have also been developed, such as the synthesis of (2R,3R)-N-Boc-2-amino-3- cyclohexyl-3-hydroxypropanoic acid starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate (M. Alonso, F. Santacana, Llorenç Rafecas, A. Riera, 2005).

Molecular Structure Analysis Detailed studies on molecular structures related to 2,3-dihydroxy-2-methylpropanoic acid involve analyses such as vibrational spectroscopy and normal coordinate analysis. For example, (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid was studied using ab initio HF and DFT methods, which helped in understanding the molecular structure and vibrational frequencies (A. Prabakaran, S. Muthu, 2012).

Chemical Reactions and Properties Chemical reactions involving 2,3-dihydroxy-2-methylpropanoic acid derivatives or related compounds can include oxidation processes. For instance, 3-hydroxypropanoic acid can be produced through the oxidation of levulinic acid, a biomass-derived platform chemical, with hydrogen peroxide under specific conditions (Linglin Wu, S. Dutta, M. Mascal, 2015).

Physical Properties Analysis Physical properties such as solubility, melting point, and phase behavior are critical in the synthesis and application of chemical compounds. The optical resolution and phase behavior analysis of related compounds can reveal significant insights into their physical properties and potential applications (T. Shiraiwa, Masahiro Suzuki, Y. Sakai, H. Nagasawa, Kazuhiro Takatani, Daisuke Noshi, K. Yamanashi, 2002).

Applications De Recherche Scientifique

Traitement du cancer : Capture neutronique du bore (BNCT)

L'acide 2,3-dihydroxy-2-méthylpropanoïque a des applications potentielles en BNCT, un traitement ciblé du cancer. La BNCT repose sur l'accumulation de bore dans les cellules cancéreuses suivie d'une irradiation par des neutrons, ce qui entraîne la mort cellulaire . Des recherches suggèrent que des composés contenant du bore dérivés de l'this compound pourraient améliorer la sélectivité et l'efficacité de la BNCT .

Médecine : Immunomodulation

Des dérivés de l'this compound ont été étudiés pour leurs effets immunosuppresseurs, ce qui en fait des candidats pour les médicaments de transplantation d'organes. Ces composés peuvent aider à prévenir le rejet d'organes et à améliorer les résultats des procédures de transplantation.

Agriculture : Émission de composés organiques volatils

En agriculture, l'this compound est identifié comme un composé organique volatil majeur émis par des sources anthropiques . Il réagit rapidement avec l'ozone et la vapeur d'eau, formant des particules principalement composées de dioxyde de carbone, de dioxyde de soufre et d'oxyde nitrique, qui sont importantes en chimie atmosphérique .

Applications industrielles : Synthèse de matériaux

Le composé est utilisé en science des matériaux pour synthétiser divers matériaux. Ses dérivés, comme le dérivé 3TMS, sont importants dans la création de nouveaux matériaux ayant des propriétés spécifiques pour des applications industrielles .

Applications environnementales : Chimie atmosphérique

L'this compound joue un rôle en chimie atmosphérique. Il peut réagir avec les radicaux hydroxyles, conduisant à la formation d'autres produits qui sont importants pour comprendre et modéliser les processus atmosphériques .

Industrie alimentaire : Arômes et parfums

Bien que non mentionné directement pour l'this compound, ses parents structuraux comme l'acide isobutyrique sont utilisés dans l'industrie alimentaire pour leurs odeurs caractéristiques, contribuant aux arômes et aux parfums de divers produits alimentaires .

Biotechnologie : Catalyse enzymatique

Dans les applications biotechnologiques, les alcool déshydrogénases, qui catalysent les réactions impliquant les alcools et les cétones, peuvent utiliser des composés comme l'this compound comme substrats ou produits. Ceci est crucial pour la production de produits pharmaceutiques chiraux et de produits chimiques fins

Mécanisme D'action

Mode of Action

It is known to be a reactive carbonyl compound . Reactive carbonyl compounds can interact with proteins, nucleic acids, and lipids, leading to various biochemical changes. They can also form adducts with DNA, potentially leading to mutations .

Biochemical Pathways

It is known to be a product of the oxidation of p-hydroxybenzoic acid (PHBA), which is an oxygenated carboxylic acid

Result of Action

As a reactive carbonyl compound, it may induce oxidative stress and cause cellular damage . More research is needed to fully understand its effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dihydroxy-2-methylpropanoic acid . For instance, it can react with ozone and water vapor in the atmosphere to form other products such as malic acid . This reaction also produces particles that are composed mainly of carbon dioxide, sulfur dioxide, and nitric oxide .

Safety and Hazards

Propriétés

IUPAC Name |

2,3-dihydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c1-4(8,2-5)3(6)7/h5,8H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGADNPLBVRLJGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865002 | |

| Record name | 2,3-Dihydroxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | A,b-Dihydroxyisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

21620-60-0 | |

| Record name | 2-Methylglyceric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21620-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2,3-dihydroxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021620600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxy-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | A,b-Dihydroxyisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

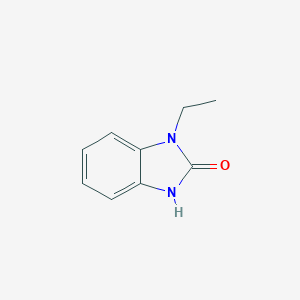

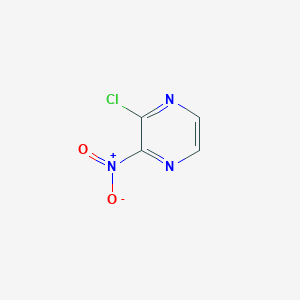

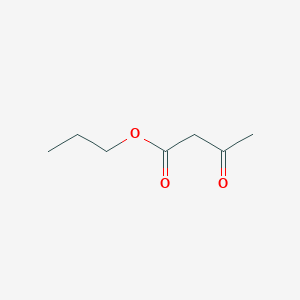

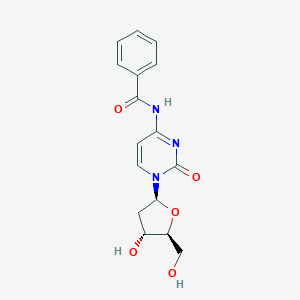

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline](/img/structure/B31484.png)

![(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid](/img/structure/B31494.png)

![2-(2,6-dimethylphenoxy)-N-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]ethyl]acetamide](/img/structure/B31497.png)

![4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate](/img/structure/B31514.png)